{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and a methylbutylamine moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group through a nucleophilic substitution reaction. The final step involves the alkylation of the pyrazole derivative with 3-methylbutylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction can produce the corresponding alcohols.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine: Unique due to its specific substitution pattern.
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylbutyl)amine: Similar structure but different alkyl chain length.
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(4-methylbutyl)amine: Variation in the position of the methyl group on the butyl chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
1856093-71-4 |
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Molecular Formula |
C11H19F2N3 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H19F2N3/c1-9(2)3-5-14-7-10-4-6-16(15-10)8-11(12)13/h4,6,9,11,14H,3,5,7-8H2,1-2H3 |
InChI Key |
WEERXLZCPXTACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=NN(C=C1)CC(F)F |
Origin of Product |
United States |
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